5beta-Cholestane-3alpha,7alpha,12alpha-triol 5beta-Cholestane-3alpha,7alpha,12alpha-triol 5beta-cholestane-3alpha,7alpha,12alpha-triol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 12alpha-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.
5beta-Cholestane-3alpha,7alpha,12alpha-triol is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 547-96-6
VCID: VC20782313
InChI: InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Molecular Formula: C27H48O3
Molecular Weight: 420.7 g/mol

5beta-Cholestane-3alpha,7alpha,12alpha-triol

CAS No.: 547-96-6

Cat. No.: VC20782313

Molecular Formula: C27H48O3

Molecular Weight: 420.7 g/mol

* For research use only. Not for human or veterinary use.

5beta-Cholestane-3alpha,7alpha,12alpha-triol - 547-96-6

Specification

Description 5beta-cholestane-3alpha,7alpha,12alpha-triol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 12alpha-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.
5beta-Cholestane-3alpha,7alpha,12alpha-triol is a natural product found in Homo sapiens with data available.
CAS No. 547-96-6
Molecular Formula C27H48O3
Molecular Weight 420.7 g/mol
IUPAC Name (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Standard InChI InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Standard InChI Key RIVQQZVHIVNQFH-XJZYBRFWSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
SMILES CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator